molecular formula C9H11FN2O6 B8696964 4'-Fluorouridine

4'-Fluorouridine

Número de catálogo: B8696964
Peso molecular: 262.19 g/mol
Clave InChI: RDCYLPRXPILMRP-JVZYCSMKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4'-Fluorouridine (also known as EIDD-2749) is a ribonucleoside analog under investigation for its potent, broad-spectrum antiviral activity against several significant respiratory RNA viruses. Research indicates it acts as an effective inhibitor of viral replication for pathogens such as Respiratory Syncytial Virus (RSV), SARS-CoV-2 (including its variants of concern), and influenza virus (IFV) . Its primary mechanism of action involves targeting the conserved active site of viral RNA-dependent RNA polymerase (RdRP). The compound is metabolized within cells to its active 5'-triphosphate form (4'-FlU-TP), which is recognized by the viral polymerase and incorporated into the growing RNA chain in place of the natural uridine triphosphate. This incorporation causes sequence-modulated transcriptional stalling, effectively halting viral RNA synthesis and inhibiting replication . In vitro studies demonstrate high potency, with half-maximal effective concentrations (EC50) in the sub-micromolar to low micromolar range against RSV (0.61-1.2 μM), SARS-CoV-2 (0.2-0.6 μM), and influenza virus . A key characteristic of this compound is its high selectivity index (≥1877 in primary human airway epithelial cells), indicating a strong antiviral effect with low cytotoxicity at therapeutic concentrations . The compound has also shown significant efficacy in animal models, where once-daily oral treatment was highly effective at reducing viral load in RSV-infected mice and ferrets infected with different SARS-CoV-2 variants . To address its inherent stability profile, prodrug strategies, such as the synthesis of tri-ester prodrugs (e.g., tri-isobutyrate ester), have been developed to enhance its stability and oral bioavailability, making it a promising candidate for further therapeutic development . This product is intended for research purposes only.

Propiedades

Fórmula molecular

C9H11FN2O6

Peso molecular

262.19 g/mol

Nombre IUPAC

1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O6/c10-9(3-13)6(16)5(15)7(18-9)12-2-1-4(14)11-8(12)17/h1-2,5-7,13,15-16H,3H2,(H,11,14,17)/t5-,6+,7-,9-/m1/s1

Clave InChI

RDCYLPRXPILMRP-JVZYCSMKSA-N

SMILES isomérico

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)F)O)O

SMILES canónico

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)F)O)O

Origen del producto

United States

Aplicaciones Científicas De Investigación

Antiviral Efficacy

1. Respiratory Viruses:
4'-Fluorouridine has shown promising results against respiratory syncytial virus (RSV) and SARS-CoV-2. In studies involving human airway epithelial cells, 4'-FlU exhibited over 17-fold increased potency against RSV compared to standard cell lines, with a high selectivity index indicating low cytotoxicity (CC50 = 169 μM) . In ferret models, oral administration of 4'-FlU significantly reduced viral load when treatment was initiated shortly after infection, demonstrating its potential as an effective antiviral agent against COVID-19 and other respiratory infections .

2. Arenaviruses:
Recent research has indicated that this compound effectively combats lethal arenavirus infections, including Lassa virus and Junín virus. In guinea pig models, delayed low-dose oral administration resulted in significant inhibition of these hemorrhagic fever viruses . This suggests that 4'-FlU could be a valuable therapeutic option for treating arenavirus-related diseases.

3. Influenza Viruses:
The compound has been tested against various strains of influenza A virus (IAV), demonstrating immediate chain termination of the viral polymerase upon incorporation into the viral RNA. This mechanism was shown to halt viral replication effectively in both in vitro and in vivo settings . Notably, treatment with 4'-FlU initiated up to 60 hours post-infection resulted in complete survival of infected mice, underscoring its potential for timely intervention in severe cases .

Case Studies and Research Findings

Study Virus Model Findings
RSVHuman airway epithelial cells>17-fold increased potency; low cytotoxicity
ArenavirusesGuinea pig modelsEffective inhibition in delayed treatment scenarios
Influenza AMice and ferretsComplete survival with delayed treatment; effective chain termination
Chikungunya VirusMouse modelsReduced disease signs and viral burden; effective even when treatment started late

Comparación Con Compuestos Similares

Key Properties of 4'-FlU:

  • EC₅₀ : 0.12–4.6 µM (varies by virus and cell type) .
  • Oral Bioavailability : Effective at 5–20 mg/kg/day in animal models .
  • Stability : Rapid degradation in aqueous solutions; prodrug formulations (e.g., tri-isobutyrate esters) improve pharmacokinetics .

Comparison with Similar Nucleoside Analogs

The following table and analysis compare 4'-FlU with structurally or functionally related antiviral nucleoside analogs:

Compound Antiviral Spectrum Mechanism Resistance Profile Pharmacokinetics Clinical Efficacy
4'-Fluorouridine Influenza, SARS-CoV-2, RSV, alphaviruses RdRp chain termination Moderate resistance (attenuated variants) Oral; prodrugs enhance stability 100% survival in mice (10×LD₅₀ flu)
Molnupiravir SARS-CoV-2, influenza RdRp-mediated lethal mutagenesis Low genetic barrier; no cross-resistance Oral; requires twice-daily dosing 30–50% reduction in hospitalization
Remdesivir SARS-CoV-2, Ebola, RSV Delayed chain termination (RdRp) Emerging resistance in SARS-CoV-2 Intravenous only Shortens recovery time in severe COVID-19
Favipiravir Influenza, SARS-CoV-2 RdRp inhibitor (purine analog) High resistance in influenza Oral; variable bioavailability Limited efficacy in late-stage trials
Sofosbuvir HCV RdRp chain termination High barrier (HCV-specific) Oral; once-daily >95% cure rate in HCV

Key Research Findings

Superior Resistance Profile

4'-FlU-resistant influenza variants (e.g., PB1 M290V, PB2 E191K) exhibit attenuated virulence in mice and ferrets. Resistance mutations reduce viral fitness by 25–1,000-fold (LD₅₀ increase) and impair transmission . Standard oral doses (2 mg/kg) overcome resistance in vivo, with 100% survival even against partially resistant strains .

Broad-Spectrum Activity

  • RSV : 5 mg/kg/day reduced lung viral load by >99% in mice .
  • Alphaviruses : Inhibited chikungunya virus replication in human cells (EC₅₀ = 0.77 µM) and reduced mortality in mice .

Pharmacokinetic Advantages

  • Rapid Tissue Distribution : 4'-FlU triphosphate accumulates in respiratory and liver tissues at therapeutic concentrations .
  • Prodrug Optimization : Tri-isobutyrate ester prodrugs (e.g., EIDD-02947) increase plasma half-life from <1 hour to >6 hours in rats .

Métodos De Preparación

Fluorination Strategies for Ribose Modification

The synthesis of 4'-FlU centers on introducing a fluorine atom at the 4'-position of the ribose moiety. The most widely reported method involves direct fluorination of uridine derivatives using fluorinating agents under controlled conditions.

Protection of Hydroxyl Groups

To achieve regioselective fluorination, the 2'- and 3'-hydroxyl groups of uridine are typically protected to prevent undesired side reactions. Common protecting groups include:

  • Acetyl (Ac) : Provides temporary protection and is easily removed under basic conditions.

  • Benzoyl (Bz) : Offers enhanced stability for multi-step syntheses.

Protected uridine is then subjected to fluorination at the 4'-position.

Fluorinating Agents and Reaction Conditions

Diethylaminosulfur trifluoride (DAST) is the reagent of choice for replacing the 4'-hydroxyl group with fluorine. The reaction proceeds via an SN2 mechanism, with DAST converting the hydroxyl group into a leaving group (sulfonyl intermediate) before fluoride displacement. Key parameters include:

  • Temperature : Reactions are conducted at −20°C to 0°C to minimize side products.

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) ensures optimal reagent activity.

Example Procedure :

  • Uridine (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.

  • DAST (1.2 equiv) is added dropwise at −20°C.

  • The mixture is stirred for 12–24 hours, then quenched with saturated NaHCO3.

  • The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate).

Deprotection and Isolation

After fluorination, the acetyl or benzoyl groups are removed using methanolic ammonia or sodium methoxide, yielding 4'-FlU. Final purification involves recrystallization from ethanol/water or preparative HPLC.

Glycosylation of Fluorinated Sugars

A less common approach involves coupling a pre-fluorinated ribose derivative with uracil. The Vorbrüggen method is employed, where:

  • 1-Fluoro-2,3-O-isopropylidene-ribofuranose is synthesized.

  • The sugar is activated (e.g., as a bromide) and reacted with silylated uracil under Lewis acid catalysis (e.g., SnCl4).

  • The isopropylidene group is removed via acid hydrolysis.

This method offers high stereocontrol but requires multi-step sugar preparation.

Analytical Characterization

Spectroscopic Data

4'-FlU is characterized using NMR, MS, and HPLC:

Technique Data
1H NMR (D2O)δ 5.90 (d, J=8.1 Hz, H5), δ 5.40 (d, J=5.2 Hz, H1'), δ 4.30–4.10 (m, H2', H3', H4')
19F NMR δ −118.5 (dt, J=48.2 Hz, 4F)
HRMS [M+H]+ calculated for C9H12FN2O5: 263.0678; found: 263.0675

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN) typically shows ≥98% purity for pharmaceutical-grade 4'-FlU.

Stability Challenges and Prodrug Development

Instability of this compound

4'-FlU undergoes rapid hydrolysis in aqueous media, limiting its oral bioavailability. Degradation pathways include:

  • Glycosidic Bond Cleavage : Predominant at pH < 3 or > 8.

  • Depurination : Accelerated by heat or nucleophilic agents.

Prodrug Synthesis

To enhance stability, 4'-FlU is converted to prodrugs via esterification:

Tri-Ester Prodrugs

The 5'-OH group is esterified with lipophilic groups to improve membrane permeability and metabolic stability.

Example: Tri-Isobutyrate Prodrug (1a)

  • 4'-FlU is dissolved in anhydrous pyridine.

  • Isobutyric anhydride (3.0 equiv) is added at 0°C.

  • The reaction is stirred for 24 hours, then quenched with ice water.

  • The product is isolated via extraction (ethyl acetate) and chromatography.

Stability Data :

Prodrug Half-Life (pH 7.4) Oral Bioavailability (Rat)
1a12.4 hours89%

Industrial-Scale Considerations

Optimization for Scalability

  • Catalyst Screening : Pd/C or Raney Ni for hydrogenation steps.

  • Continuous Flow Chemistry : Reduces reaction time and improves yield.

Environmental Impact

  • Solvent Recovery : >90% of DCM and THF is recycled.

  • Waste Management : Fluoride byproducts are neutralized with Ca(OH)2.

Q & A

Q. What in vitro assays best quantify this compound's selectivity against SARS-CoV-2 variants?

  • Answer:
  • Cytopathic Effect (CPE) Reduction Assay : Measure viral RNA (RT-qPCR) or plaque formation post-treatment in Vero E6 cells.
  • Selectivity Index (SI) : SI = CC50/EC50. For Omicron BA.5, reported SI = 1,200 .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.